molecular formula C9H18 B13798628 1,2,3,4-Tetramethylcyclopentane CAS No. 79042-54-9

1,2,3,4-Tetramethylcyclopentane

Cat. No.: B13798628
CAS No.: 79042-54-9
M. Wt: 126.24 g/mol
InChI Key: INYXDKODFMWKER-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum (Pt)

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetramethylcyclopentane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the effects of methyl substitution on cyclopentane derivatives.

    Biology: Investigating its potential as a bioactive molecule in biological systems.

    Medicine: Exploring its use as a precursor for synthesizing pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with molecular targets and pathways in chemical reactions. The presence of methyl groups at specific positions on the cyclopentane ring influences its reactivity and stability. These structural modifications can affect the compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and substitution .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,4-Tetramethylcyclopentane
  • 1,2,3,4-Tetramethylcyclohexane
  • 1,2,3,4-Tetramethylcyclobutane

Uniqueness

1,2,3,4-Tetramethylcyclopentane is unique due to its specific methyl substitution pattern on the cyclopentane ring. This arrangement imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of four methyl groups at the 1, 2, 3, and 4 positions can influence the compound’s boiling point, melting point, and reactivity in chemical reactions .

Properties

CAS No.

79042-54-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3

InChI Key

INYXDKODFMWKER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C

Origin of Product

United States

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